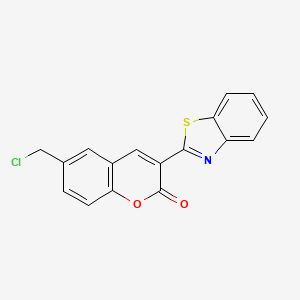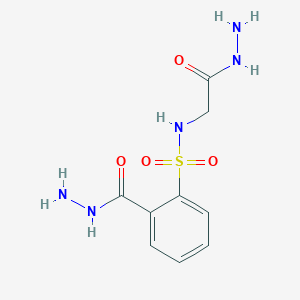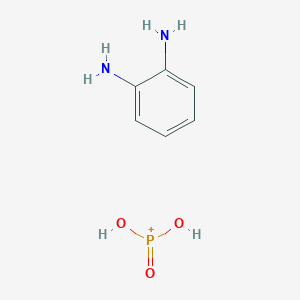
benzene-1,2-diamine;dihydroxy(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is a compound that combines the properties of benzene-1,2-diamine and dihydroxy(oxo)phosphanium. Benzene-1,2-diamine, also known as o-phenylenediamine, is an aromatic amine with the formula C6H8N2. It is commonly used in the synthesis of various organic compounds. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound that can act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diamine typically involves the reduction of o-nitroaniline using reducing agents such as iron powder and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
For the preparation of dihydroxy(oxo)phosphanium, a common method involves the reaction of phosphorus trichloride with water, followed by oxidation with hydrogen peroxide. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of benzene-1,2-diamine involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst. This method is preferred due to its high yield and efficiency . Dihydroxy(oxo)phosphanium is produced on an industrial scale by the controlled hydrolysis of phosphorus trichloride, followed by oxidation .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,2-diaminocyclohexane.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Dihydroxy(oxo)phosphanium can participate in:
Coordination Reactions: It can act as a ligand, forming complexes with transition metals.
Oxidation-Reduction Reactions: It can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminocyclohexane.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of benzene-1,2-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with transition metals, which can then participate in catalytic processes. Dihydroxy(oxo)phosphanium acts as a ligand, coordinating with metal centers and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Similar in structure but lacks the phosphorus component.
Dihydroxy(oxo)phosphanium: Similar in structure but lacks the aromatic amine component
Uniqueness
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is unique due to its combination of aromatic amine and phosphorus-containing ligand properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes .
Properties
CAS No. |
477740-26-4 |
|---|---|
Molecular Formula |
C6H10N2O3P+ |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
benzene-1,2-diamine;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H8N2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H-,1,2,3)/p+1 |
InChI Key |
OYNQUAKSHDGFPD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
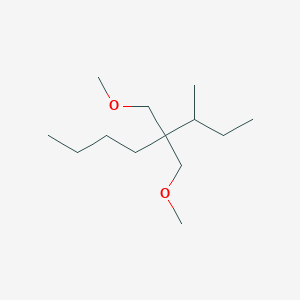
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

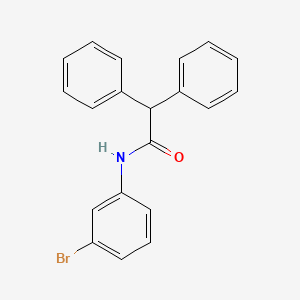
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
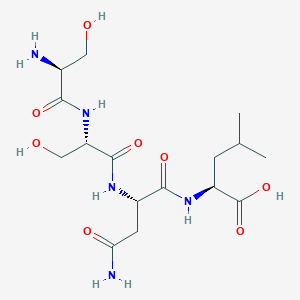
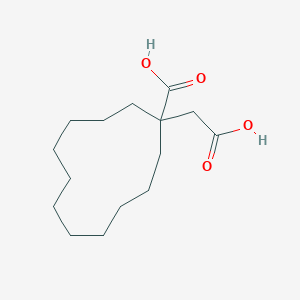
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
